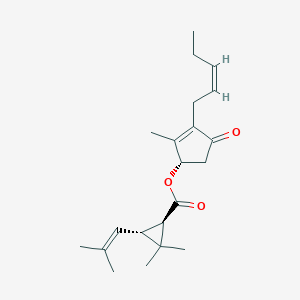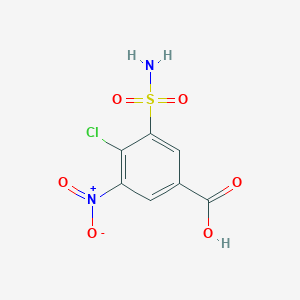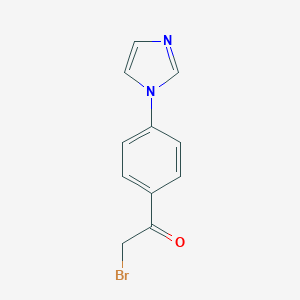
cis-3,5,3',4'-Tetrahydroxystilben
Übersicht
Beschreibung
cis-3,5,3’,4’-Tetrahydroxystilbene: is a stilbenol that is derived from cis-stilbene and carries four hydroxy substituents at positions 3, 5, 3’, and 4’ . This compound is known for its polyphenolic structure and is a member of the stilbenoid family, which is characterized by the presence of a 1,2-diphenylethylene backbone .
Wissenschaftliche Forschungsanwendungen
cis-3,5,3’,4’-Tetrahydroxystilbene has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
cis-3,5,3’,4’-Tetrahydroxystilbene, a type of stilbenol , is known to target several key proteins and pathways in the body. It has been found to induce the expression and enhance the activity of Erythropoietin (EPO) , a hormone that stimulates the production of red blood cells. It also stimulates mitochondrial biogenesis , which is crucial for energy production in cells.
Mode of Action
This compound interacts with its targets primarily through modulation of various signaling transduction pathways, such as NF-κB, PI3K-AKT, ERK1/2, AMPK, Nrf2, Bcl-2/Bax/Caspase-3, ROS-NO, TGF-β/Smad, MAPK, and SIRT1 . These interactions result in a wide range of biological effects, including anti-inflammatory, antioxidant, and neuroprotective activities .
Biochemical Pathways
cis-3,5,3’,4’-Tetrahydroxystilbene affects several biochemical pathways. It modulates the NF-κB, MAPK, and JAK/STAT pathways, reducing the transcription of inflammatory factors and helping maintain homeostatic conditions . It also influences the PI3K-AKT pathway, which plays a key role in cell survival and growth .
Pharmacokinetics
It’s known that the compound has protective effects in cardiovascular disease and ischemia models , suggesting it has good bioavailability and can reach relevant tissues in the body.
Result of Action
The molecular and cellular effects of cis-3,5,3’,4’-Tetrahydroxystilbene’s action are diverse. It has been shown to protect against oxidative damage by attenuating free radicals and upregulating antioxidant/detoxifying enzymes . It also protects cells from H2O2-induced autophagy and apoptosis in vitro . Additionally, it has demonstrated protective effects in cardiovascular disease and ischemia models .
Action Environment
The action, efficacy, and stability of cis-3,5,3’,4’-Tetrahydroxystilbene can be influenced by various environmental factors. For instance, studies indicate that trans-TSG can be isomerized into cis-TSG under illumination . More research is needed to fully understand how different environmental conditions affect the action of this compound.
Biochemische Analyse
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to have certain stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of cis-3,5,3’,4’-Tetrahydroxystilbene vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
cis-3,5,3’,4’-Tetrahydroxystilbene is involved in various metabolic pathways, including interactions with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known to interact with certain transporters or binding proteins, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cis-3,5,3’,4’-tetrahydroxystilbene can be achieved through various synthetic routes. One common method involves the exposure of trans-2,3,5,4’-tetrahydroxystilbene to UV light, which induces isomerization to the cis form . This process mimics traditional methods used in the preparation of similar compounds from natural sources.
Industrial Production Methods: Industrial production of cis-3,5,3’,4’-tetrahydroxystilbene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are often proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
Types of Reactions: cis-3,5,3’,4’-Tetrahydroxystilbene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The presence of hydroxy groups makes it susceptible to oxidation, leading to the formation of phenoxyl radicals .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroxy derivatives .
Vergleich Mit ähnlichen Verbindungen
cis-3,5,3’,4’-Tetrahydroxystilbene can be compared with other similar compounds such as:
trans-2,3,5,4’-Tetrahydroxystilbene: This isomer has similar antioxidant properties but differs in its spatial configuration, which can affect its biological activity.
Resveratrol: Another well-known stilbenoid, resveratrol has been extensively studied for its anti-aging and anti-cancer properties.
cis-Astringin: A glucoside derivative of cis-3,5,3’,4’-tetrahydroxystilbene, which has additional biological activities due to the presence of a glucose moiety.
Eigenschaften
IUPAC Name |
4-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRPUGZCRXZLFL-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\C2=CC(=CC(=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424968 | |
| Record name | CHEBI:76156 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106325-86-4 | |
| Record name | CHEBI:76156 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)
